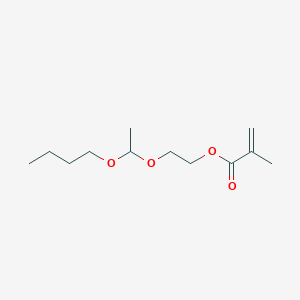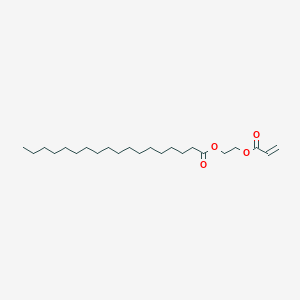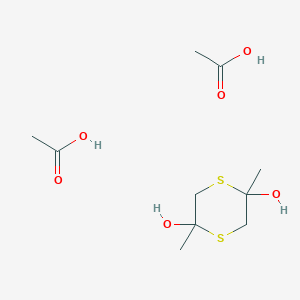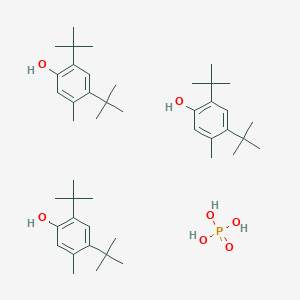
2,4-Ditert-butyl-5-methylphenol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Ditert-butyl-5-methylphenol;phosphoric acid is a compound that combines the properties of both 2,4-Ditert-butyl-5-methylphenol and phosphoric acid. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Ditert-butyl-5-methylphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Phosphoric acid can be prepared through the hydration of phosphorus pentoxide. This process involves the reaction of phosphorus pentoxide with water, producing phosphoric acid under controlled conditions.
Industrial Production Methods
Industrial production of 2,4-Ditert-butyl-5-methylphenol involves large-scale alkylation processes, often using continuous flow reactors to ensure consistent product quality. Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock to produce phosphoric acid and gypsum as a byproduct.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Ditert-butyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Phosphoric acid participates in:
Acid-Base Reactions: It acts as a proton donor in reactions with bases.
Esterification: Reacts with alcohols to form phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed.
Major Products Formed
Oxidation: Quinones are major products.
Reduction: Phenols are regenerated.
Substitution: Various substituted phenols are formed.
Wissenschaftliche Forschungsanwendungen
2,4-Ditert-butyl-5-methylphenol;phosphoric acid has numerous applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry.
Biology: Acts as an antioxidant in biological studies.
Medicine: Investigated for its potential anti-inflammatory properties.
Industry: Utilized as an additive in lubricants and fuels to prevent oxidation.
Wirkmechanismus
The mechanism of action of 2,4-Ditert-butyl-5-methylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. Phosphoric acid acts by donating protons in acid-base reactions, facilitating various biochemical and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylated Hydroxytoluene (BHT): Similar antioxidant properties.
Butylated Hydroxyanisole (BHA): Another antioxidant with similar applications.
Tert-Butylhydroquinone (TBHQ): Used as a preservative with antioxidant properties.
Uniqueness
2,4-Ditert-butyl-5-methylphenol;phosphoric acid is unique due to its combined properties of phenolic antioxidants and the acidic nature of phosphoric acid, making it versatile in various applications.
Eigenschaften
CAS-Nummer |
185034-22-4 |
|---|---|
Molekularformel |
C45H75O7P |
Molekulargewicht |
759.0 g/mol |
IUPAC-Name |
2,4-ditert-butyl-5-methylphenol;phosphoric acid |
InChI |
InChI=1S/3C15H24O.H3O4P/c3*1-10-8-13(16)12(15(5,6)7)9-11(10)14(2,3)4;1-5(2,3)4/h3*8-9,16H,1-7H3;(H3,1,2,3,4) |
InChI-Schlüssel |
DOUADBOMKDYARQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O.CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O.CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
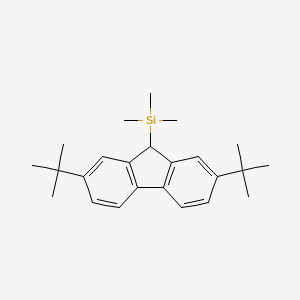
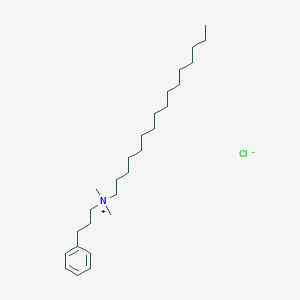
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)


![3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol](/img/structure/B14273593.png)

![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
